molecular formula C50H69N15O9 B1676171 Melanotan II CAS No. 121062-08-6

Melanotan II

Cat. No.: B1676171
CAS No.: 121062-08-6
M. Wt: 1024.2 g/mol
InChI Key: JDKLPDJLXHXHNV-MFVUMRCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanotan II (MT-II) is a synthetic cyclic heptapeptide analog of α-melanocyte-stimulating hormone (α-MSH). It was designed to enhance metabolic stability and potency by modifying the native α-MSH structure:

  • L-methionine replaced with L-norleucine (oxidation-resistant).
  • L-phenylalanine substituted with D-phenylalanine (improves receptor binding).
  • A lactam ring formed between the lysine ε-amino group and glutamic acid γ-carboxy group, stabilizing its bioactive conformation .

MT-II acts as a non-selective agonist of melanocortin receptors (MC1R–MC5R), with high affinity for MC3R and MC4R. Its primary effects include:

  • Skin pigmentation via MC1R activation.
  • Sexual arousal (spontaneous erections) via MC4R.
  • Appetite suppression and energy homeostasis modulation .

Clinical trials report its efficacy in inducing tanning at low subcutaneous doses (250–500 µg/day), though side effects like nausea, yawning, and facial flushing are common .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Melanotan II involves the formation of a cyclic peptide. The process begins with the orthogonal protection of the epsilon-amino group of lysine and the gamma-carboxy group of aspartic acid. These protected groups are then subjected to carbodiimide-mediated lactamization to form an intermediate. This intermediate is subsequently attached to N-acetylnorleucine, resulting in the formation of this compound. The entire synthesis process can be completed in 12 steps with an overall yield of 2.6%, and the product is more than 90% pure without preparative chromatography .

Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the peptide by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Melanotan II primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions:

    Carbodiimide Reagents: Used for peptide bond formation.

    Protecting Groups: Such as Fmoc (fluorenylmethyloxycarbonyl) for amino acids.

    Cyclization Agents: For forming the lactam ring structure.

Major Products: The major product of these reactions is the cyclic peptide this compound itself, which is characterized by its high purity and specific biological activity.

Scientific Research Applications

Cosmetic Applications

Tanning Enhancement

Melanotan II primarily functions as a tanning agent by stimulating melanin production in the skin. This effect is achieved through the activation of melanocortin receptors, particularly MC1R, which are crucial for pigmentation. Users can achieve significant skin darkening within days of administration via subcutaneous injection or nasal spray, making it an appealing alternative to prolonged sun exposure .

Table 1: Summary of Cosmetic Applications of this compound

ApplicationMechanism of ActionOutcomes
TanningStimulates melanin production via melanocortin receptorsRapid skin darkening; UV protection
Skin cancer preventionEnhances natural defenses against UV radiationReduced sunburn risk

Therapeutic Applications

Erectile Dysfunction

Research indicates that this compound may serve as an effective treatment for erectile dysfunction. In clinical studies, it was shown to induce spontaneous erections in men with both psychogenic and organic causes of erectile dysfunction. A double-blind placebo-controlled trial demonstrated that 85% of participants experienced penile rigidity after administration, highlighting its potential as a therapeutic option .

Weight Management

This compound also influences appetite regulation, leading to weight loss in some users. By activating melanocortin receptors involved in energy balance (MC3R and MC4R), it can suppress appetite, which may assist in obesity management .

Table 2: Summary of Therapeutic Applications of this compound

ApplicationMechanism of ActionClinical Findings
Erectile DysfunctionActivates melanocortin receptors to induce erectionsSignificant improvement in penile rigidity in clinical trials
Weight LossSuppresses appetite via MC3R and MC4R activationUsers report decreased food intake

Case Studies and Research Findings

Several studies have documented the effects and safety profiles of this compound:

  • Pilot Study on Tanning : A study involving three male volunteers revealed that low doses (0.01 mg/kg) administered subcutaneously led to increased pigmentation without severe side effects. Participants experienced mild nausea but reported significant tanning effects after just five doses .
  • Erectile Dysfunction Research : In a controlled trial with 20 men, this compound was found to initiate erections even without sexual stimulation in 17 subjects. The study highlighted both its efficacy and the common side effects such as nausea and yawning .
  • Safety Concerns : Despite its benefits, there are serious safety concerns regarding this compound, including potential links to melanoma due to excessive stimulation of pigment cells. Dermatologists caution that while evidence is limited, there have been case reports of melanoma development following its use .

Future Research Directions

The dual role of this compound in both cosmetic enhancement and therapeutic applications presents exciting avenues for future research:

  • Long-term Safety Studies : Ongoing investigations into the long-term safety profile are crucial, particularly concerning its potential carcinogenic effects.
  • Expanded Therapeutic Uses : Further exploration into its efficacy for conditions like obesity and sexual dysfunction could lead to new treatment protocols.
  • Regulatory Considerations : As this compound is often sold unregulated online, establishing clear guidelines and regulations will be essential for ensuring user safety.

Mechanism of Action

Melanotan II exerts its effects by acting as an agonist of melanocortin receptors, particularly melanocortin receptor 1 (MC1R) and melanocortin receptor 4 (MC4R). MC1R is involved in the regulation of melanin production, leading to increased pigmentation of the skin. MC4R plays a role in regulating sexual behavior and appetite. By binding to these receptors, this compound mimics the effects of alpha-MSH, leading to its observed physiological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Parameter Melanotan II Bremelanotide Melanotan I
Structure Cyclic heptapeptide with lactam bridge Cyclic heptapeptide with carboxyl terminus Linear tridecapeptide (α-MSH analog)
Key Modifications D-Phe7, Norleucine4, lactam ring D-Phe7, additional carboxyl group Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp
Receptor Affinity MC1R, MC3R, MC4R, MC5R MC1R, MC3R, MC4R MC1R-selective
Primary Uses Tanning, erectile dysfunction, appetite Hypoactive sexual desire disorder (HSDD) UV-free tanning, photoprotection
Half-Life ~2–4 hours ~2–4 hours ~1–2 hours
Regulatory Status Unapproved (research-only) FDA-approved (Vyleesi® for HSDD) Unapproved (experimental)

Key Differences:

  • Bremelanotide (MT-II derivative) shares structural similarities but is optimized for female sexual dysfunction. Its carboxyl terminus enhances solubility and receptor selectivity .
  • Melanotan I (Afamelanotide) is linear and MC1R-selective, primarily used for erythropoietic protoporphyria (approved in the EU as Scenesse®). Unlike MT-II, it lacks sexual or appetite effects .

Pharmacological and Clinical Profiles

Efficacy

  • Skin Pigmentation: MT-II induces rapid melanogenesis at 0.1–0.5 mg/kg doses in rodents, surpassing Melanotan I’s potency . In humans, 5 low doses (0.16 mg/kg) over 10 days achieved significant tanning .
  • Sexual Function: MT-II’s MC4R activation triggers spontaneous erections in males at 0.025 mg/kg . Bremelanotide, in contrast, requires higher doses (1.75 mg) for HSDD but avoids MT-II’s systemic side effects .

Research Findings and Mechanistic Insights

  • Appetite Regulation: MT-II suppresses appetite in murine models via MC4R, reducing food intake by 30–50% . Bremelanotide lacks this effect due to lower MC4R affinity .
  • Cancer Prevention: MT-II upregulates DNA repair enzymes, reducing UV-induced skin damage and melanoma risk in preclinical studies .

Adverse Event Comparison

Compound Common Side Effects Severe Risks
This compound Nausea, flushing, yawning, fatigue Renal infarction, rhabdomyolysis, melanoma
Bremelanotide Nausea (40%), flushing, headache Hypertension (rare)
Melanotan I Mild nausea, pruritus None reported

Biological Activity

Melanotan II (MT-II) is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH), primarily known for its ability to induce skin tanning. This compound acts as a non-selective agonist of melanocortin receptors, impacting various biological systems, including pigmentation, appetite regulation, and sexual function. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its effects through the activation of five melanocortin receptor subtypes (MC-R), each associated with different physiological functions:

  • MC1-R : Primarily involved in melanogenesis (melanin production) in the skin.
  • MC2-R : Regulates adrenal function.
  • MC3-R : Influences appetite and energy homeostasis.
  • MC4-R : Associated with sexual function and energy expenditure.
  • MC5-R : Plays a role in exocrine gland function.

The activation of these receptors leads to various biological responses, including increased melanin production, appetite suppression, and enhanced sexual arousal.

1. Skin Pigmentation

This compound is widely recognized for its ability to stimulate melanin production, resulting in skin darkening. This effect has made it popular among individuals seeking a tan without sun exposure. Research indicates that MT-II can induce significant pigmentation changes within days of administration, whether via injection or nasal spray .

2. Appetite Suppression

MT-II has been shown to suppress appetite, which may contribute to weight loss in some users. This effect is mediated through the MC3-R and MC4-R pathways, influencing hypothalamic signaling related to hunger and satiety .

3. Sexual Function

Clinical studies have demonstrated that this compound can induce penile erections and enhance sexual desire in men with erectile dysfunction. In a double-blind placebo-controlled trial involving 20 men, MT-II resulted in spontaneous erections in 17 subjects without sexual stimulation . Side effects included nausea and yawning but were generally well-tolerated.

Safety Profile and Adverse Effects

Despite its appealing effects, this compound poses significant safety concerns:

  • Melanoma Risk : There are reports linking MT-II use to the development of melanoma and other skin cancers due to its stimulation of melanocyte proliferation . Case studies have documented instances where users developed melanomas from existing moles during or shortly after using MT-II.
  • Neurological Effects : The drug can affect central nervous system functions, leading to symptoms such as nausea, dizziness, and headaches. It has also been associated with severe conditions like rhabdomyolysis and renal failure .
  • Toxicity Reports : Adverse effects from both therapeutic doses and overdoses include renal dysfunction, sympathomimetic overdrive, abdominal pain, and priapism .

Case Study 1: Renal Infarction

A case report highlighted a patient who developed renal infarction likely attributed to this compound use. The patient had self-administered 27 mg of MT-II over six months for tanning purposes. Investigations revealed significant renal injury, suggesting a thrombotic effect or direct toxicity from the drug .

Case Study 2: Systemic Toxicity

Another case documented systemic toxicity characterized by sympathomimetic excess after MT-II administration. Symptoms included severe muscle pain and rhabdomyolysis following high doses of the drug .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Biological EffectMechanismClinical Evidence
Skin PigmentationActivation of MC1-RSignificant tanning observed within days
Appetite SuppressionInteraction with MC3-R/MC4-RDecreased food intake reported
Sexual ArousalStimulation of MC4-RInduced erections in clinical trials
Adverse EffectsNon-selective receptor activationReports of melanoma risk and renal issues

Properties

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56)/t35-,36-,37-,38+,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKLPDJLXHXHNV-MFVUMRCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H69N15O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153135
Record name Melanotan-II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1024.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121062-08-6
Record name Melanotan-II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121062086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melanotan-II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELANOTAN II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF5CJ93X7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.